

A Technical Guide to Basic Red 14: Synthesis and Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basic Red 14*

Cat. No.: *B1583731*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 14, also known by its Colour Index designation C.I. 48016 and CAS number 12217-48-0, is a synthetic cationic dye belonging to the methine class. Its chemical structure is formally named 2-(2-(4-((2-cyanoethyl)methylamino)phenyl)ethenyl)-1,3,3-trimethyl-3H-indolium chloride. This dye is characterized by its vibrant red hue and is utilized in various industrial applications, including the dyeing of acrylic fibers. This guide provides a detailed overview of the synthesis of **Basic Red 14**, including experimental protocols for its precursors, and summarizes its key physicochemical properties.

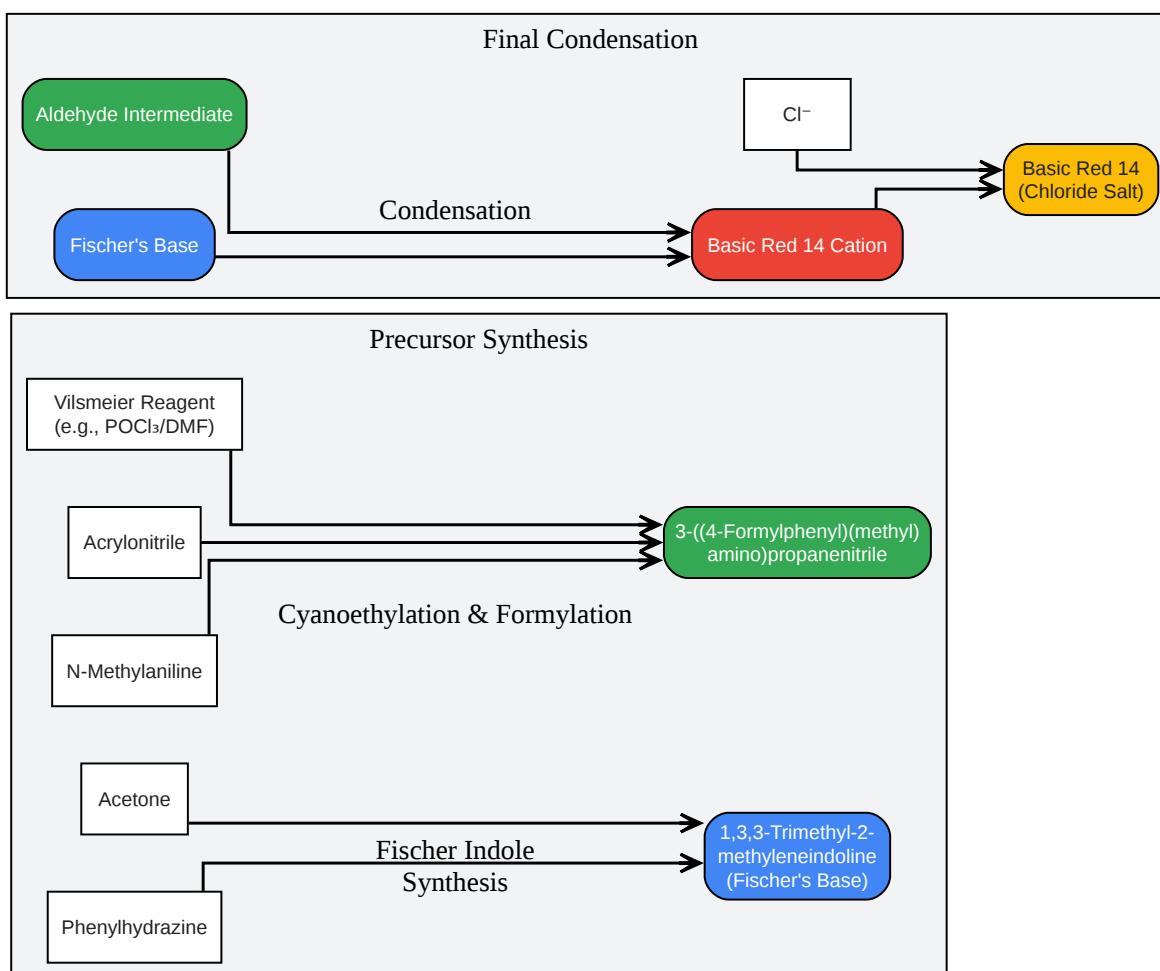
It is important to note that the name "**Basic Red 14**" has historically been associated with some ambiguity. While C.I. 48016 is the correct and current designation, the name has also been loosely used to refer to Safranin T (C.I. 50240, Basic Red 2), a phenazinium dye. This guide will focus exclusively on the indolium-based C.I. 48016.

Physicochemical and Analytical Data

A summary of the key quantitative data for **Basic Red 14** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	2-(2-(4-((2-cyanoethyl)methylamino)phenyl)ethenyl)-1,3,3-trimethyl-3H-indolium chloride	
Synonyms	C.I. Basic Red 14, C.I. 48016, Cationic Red 5GN, Brilliant Red 4G	[1] [2]
CAS Number	12217-48-0	[1]
Molecular Formula	C ₂₃ H ₂₆ ClN ₃	[1] [2]
Molecular Weight	379.93 g/mol	[1] [2]
Appearance	Dark red powder	[1]
Solubility in Water	40 g/L at 40 °C	[1]
λ _{max} (in water)	Not specified in search results	

Discovery


The precise historical details regarding the initial discovery and first synthesis of **Basic Red 14** (C.I. 48016) are not well-documented in publicly available scientific literature. The development of synthetic dyes burgeoned following William Henry Perkin's accidental discovery of mauveine in 1856, which catalyzed the growth of the chemical industry and the creation of a vast array of new colorants.[\[3\]](#)[\[4\]](#) **Basic Red 14** is a member of the methine class of dyes, which are characterized by a chromophore consisting of a series of conjugated double bonds.[\[5\]](#) While the specific inventors and the exact date of discovery for **Basic Red 14** remain elusive, its synthesis is based on established principles of organic chemistry developed during the expansion of the synthetic dye industry.

Synthesis of Basic Red 14

The manufacturing process for **Basic Red 14** involves a condensation reaction between two key intermediates: 1,3,3-Trimethyl-2-methyleneindoline (commonly known as Fischer's base)

and 3-((4-Formylphenyl)(methyl)amino)propanenitrile.[\[1\]](#)[\[2\]](#) The overall reaction is followed by the formation of the chloride salt.

Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **Basic Red 14** from its precursors.

Experimental Protocols

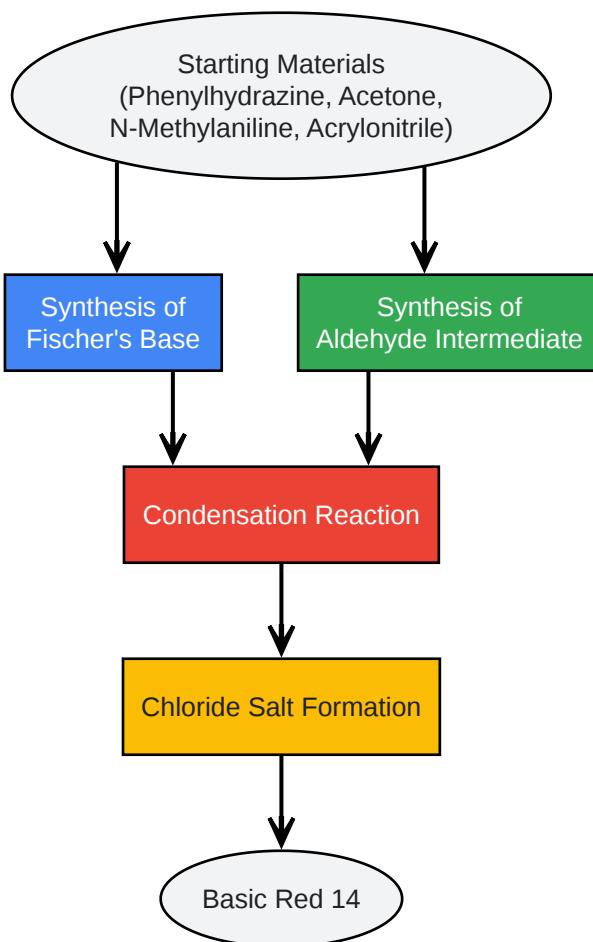
1. Synthesis of 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

Fischer's base is a crucial intermediate in the synthesis of many dyes. It is prepared via the Fischer indole synthesis.

- Reaction: Phenylhydrazine is reacted with acetone to form a phenylhydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield 2,3,3-trimethylindolenine. Subsequent methylation yields Fischer's base. A one-step process has also been described. [6]
- Protocol:
 - A mixture of phenylhydrazine and an excess of acetone is refluxed to form the corresponding hydrazone.
 - The hydrazone is then heated with a catalyst such as zinc chloride or polyphosphoric acid to induce cyclization and rearrangement to form 2,3,3-trimethylindolenine.
 - The indolenine is then quaternized with a methylating agent like dimethyl sulfate to produce 1,3,3-trimethyl-2-methyleneindoline (Fischer's base). The product can be purified by distillation under reduced pressure.[6]

2. Synthesis of 3-((4-Formylphenyl)(methyl)amino)propanenitrile

This aldehyde intermediate is synthesized in a two-step process from N-methylaniline.


- Reaction: N-methylaniline first undergoes cyanoethylation with acrylonitrile, followed by formylation of the aromatic ring.
- Protocol:
 - Cyanoethylation: N-methylaniline is reacted with acrylonitrile, often in the presence of a catalyst such as acetic acid, to yield 3-(methyl(phenyl)amino)propanenitrile.
 - Formylation: The resulting compound is then formylated using a Vilsmeier-Haack reagent, which is typically prepared from phosphorus oxychloride (POCl_3) and a formamide like

N,N-dimethylformamide (DMF). This introduces the formyl (-CHO) group at the para position of the benzene ring to give 3-((4-formylphenyl)(methyl)amino)propanenitrile. The product is typically a solid that can be purified by recrystallization.[\[7\]](#)

3. Final Condensation to form **Basic Red 14**

- Reaction: This is a Knoevenagel-type condensation reaction where the active methylene group of Fischer's base reacts with the aldehyde group of the second intermediate.
- Protocol:
 - Equimolar amounts of 1,3,3-Trimethyl-2-methyleneindoline and 3-((4-Formylphenyl)(methyl)amino)propanenitrile are mixed in a suitable solvent.
 - The condensation is carried out in the presence of an acid catalyst. A mixture of phosphoric acid and oxalic acid has been reported for this purpose.
 - The reaction mixture is stirred, and the progress can be monitored by techniques such as thin-layer chromatography.
 - Upon completion of the reaction, the dye is precipitated. The final step involves the formation of the chloride salt, which can be achieved by the addition of a source of chloride ions, followed by filtration, washing, and drying of the final product.

Logical Relationship of Synthesis

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of **Basic Red 14**.

Conclusion

Basic Red 14 (C.I. 48016) is a significant member of the methine class of synthetic dyes. Its synthesis is a multi-step process that relies on well-established organic reactions, including the Fischer indole synthesis and Knoevenagel-type condensations. While the specific historical details of its discovery are not readily available, its chemical lineage is firmly rooted in the expansion of the synthetic dye industry in the late 19th and early 20th centuries. This guide provides a foundational understanding of the synthesis and properties of **Basic Red 14** for researchers and professionals in the fields of chemistry and drug development. Further investigation into patent literature may provide more granular details on the industrial manufacturing processes and the historical development of this specific dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. Basic Red 14 Manufacturers and suppliers - Alan Chemical alanchemindustries.com
- 3. History of Synthetic Dyes - ChemistryViews chemistryviews.org
- 4. fsw.cc [fsw.cc]
- 5. Polymethine dyes - Wikipedia en.wikipedia.org
- 6. US3865837A - Process for preparing fischer{3 s base - Google Patents patents.google.com
- 7. chembk.com [chembk.com]
- To cite this document: BenchChem. [A Technical Guide to Basic Red 14: Synthesis and Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583731#discovery-and-synthesis-of-basic-red-14>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com